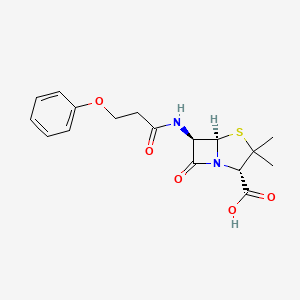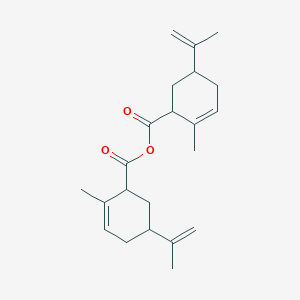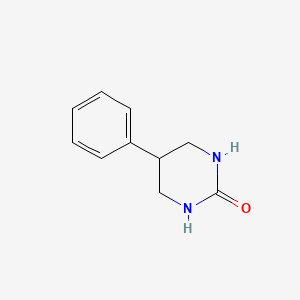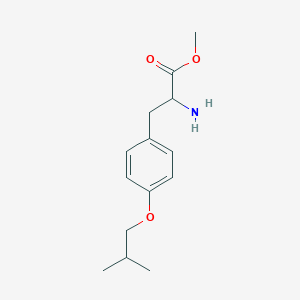
2-(4-Iodophenyl)-3-phenylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid is a member of the cinnamic acid family. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid typically involves the reaction of 4-iodobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding phenylpropanoic acid.
Substitution: The iodine atom in the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiourea in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenylpropanoic acid.
Substitution: Azides or thiols.
Applications De Recherche Scientifique
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of various organic compounds through reactions like Suzuki coupling and Heck reactions. In biology and medicine, it is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents. Industrially, it finds applications in the production of dyes, agrochemicals, and polymers .
Mécanisme D'action
The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances its binding affinity to these targets, facilitating various biochemical pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Cinnamic Acid: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodophenylacetic Acid: Similar structure but differs in the position of the carboxylic acid group.
Phenylacrylic Acid: Lacks the iodine atom and has different chemical properties.
Uniqueness: The presence of the iodine atom in (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C15H11IO2 |
|---|---|
Poids moléculaire |
350.15 g/mol |
Nom IUPAC |
(Z)-2-(4-iodophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11IO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10- |
Clé InChI |
SHHWKJINWUZUIJ-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)I)\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)









![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)

